2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine
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Overview
Description
2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine is a chemical compound that features a brominated thiophene ring attached to an imidazolidine core, which is further substituted with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine typically involves the following steps:
Formation of the Imidazolidine Core: The imidazolidine core can be synthesized through the reaction of an appropriate diamine with a carbonyl compound under acidic conditions.
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The brominated thiophene is then coupled with the imidazolidine core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine has several scientific research applications:
Organic Electronics: It can be used as a building block for the synthesis of organic semiconductors and conductive polymers.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: It can be incorporated into materials for sensors, dye-sensitized solar cells, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine depends on its application:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine is unique due to its imidazolidine core, which provides distinct electronic properties compared to other thiophene derivatives. This uniqueness makes it valuable in applications requiring specific electronic or structural characteristics.
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-1,3-diphenylimidazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2S/c20-18-12-11-17(23-18)19-21(15-7-3-1-4-8-15)13-14-22(19)16-9-5-2-6-10-16/h1-12,19H,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIHBXUZRBLEKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC=C(S3)Br)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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